molecular formula C14H11ClN2 B1630487 2-(4-Chlorobenzyl)benzimidazole CAS No. 5468-66-6

2-(4-Chlorobenzyl)benzimidazole

Cat. No.: B1630487
CAS No.: 5468-66-6
M. Wt: 242.7 g/mol
InChI Key: COGUOPIIFAMLES-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 4-chlorobenzyl group at the 2-position. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Mechanism of Action

Target of Action

2-(4-Chlorobenzyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The primary targets of benzimidazoles are often dependent on the specific substitutions on the benzimidazole ring It is used as a corrosion inhibitor for copper and aluminum, and also as an effective insecticide and fungicide .

Mode of Action

For instance, some benzimidazoles have been found to inhibit key enzymes or proteins in their target organisms or cells . The specific interaction of this compound with its targets would likely depend on the specific nature of these targets.

Biochemical Pathways

Benzimidazoles have been reported to affect various biochemical pathways depending on their specific targets . For example, some benzimidazoles have been found to inhibit the polymerization of tubulin into microtubules, a critical process in cell division .

Result of Action

Given its use as a corrosion inhibitor and biocide, it can be inferred that the compound likely interacts with biological and non-biological materials in a way that prevents corrosion and inhibits the growth of certain organisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor might depend on factors such as temperature, pH, and the presence of other chemicals . Similarly, its biocidal activity could be affected by factors such as the specific species of organisms present and their growth conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. One common method is to react o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using a heterogeneous catalyst like MgO supported on dendritic fibrous nano silica (MgO@DFNS). This catalyst allows for a cleaner reaction profile with excellent yields under mild conditions. The reaction parameters, such as time, catalyst dosage, and solvent choice, can be adjusted to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorobenzyl)benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzimidazole
  • 2-Phenylbenzimidazole
  • 2-(4-Methylbenzyl)benzimidazole

Comparison

Compared to other benzimidazole derivatives, 2-(4-Chlorobenzyl)benzimidazole is unique due to the presence of the 4-chlorobenzyl group, which enhances its biological activity and specificity. This substitution pattern allows for better interaction with molecular targets, making it a more potent compound in various applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGUOPIIFAMLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279982
Record name 2-(4-Chlorobenzyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-66-6
Record name 5468-66-6
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Record name 2-(4-Chlorobenzyl)benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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